molecular formula C13H21NO4 B2744347 rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans CAS No. 2351680-76-5

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans

Cat. No.: B2744347
CAS No.: 2351680-76-5
M. Wt: 255.314
InChI Key: WVJMYMOSDOWVQY-CBMCFHRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans is a complex organic compound featuring a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Mannich reaction and cyclopropanation steps, as well as the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration . The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .

Properties

IUPAC Name

(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8(7-14)9-6-10(9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJMYMOSDOWVQY-CBMCFHRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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